N3-D-Orn(Fmoc)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

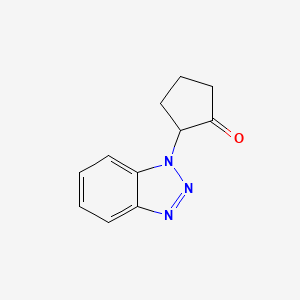

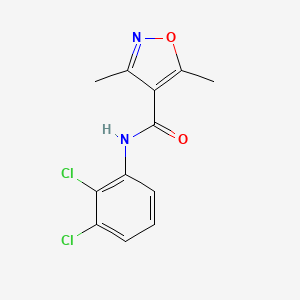

N3-D-Orn(Fmoc)-OH is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.404. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inducing β-Sheet Folding in Peptides

N3-D-Orn(Fmoc)-OH has been utilized in the synthesis of unique amino acids that induce β-sheet-like structures in peptides. This application is significant in the study of peptide structures and interactions. For instance, Orn(i-PrCO-Hao), a derivative of ornithine, when incorporated into peptides, leads to the formation of β-sheet-like structures, which is facilitated by the amino acid acting as a splint to enforce this structure with minimal perturbation of the peptide sequence (Nowick et al., 2002).

Application in Peptide Synthesis and Ligation

The compound has also been used in peptide synthesis. For example, the azido-protected Fmoc–Lys–OH, synthesized from Fmoc–Lys–OH, was introduced into a peptide by ordinary Fmoc-based solid-phase peptide synthesis. This method demonstrated significant potential in peptide ligation without substantial side reactions, marking an important advance in peptide chemistry (Katayama et al., 2008).

Formation and Characterization of Hydrogels

Fmoc-protected amino acids, like Fmoc-Phe-OH, have been used to form efficient, stable, and transparent hydrogels, which have potential applications in stabilizing fluorescent nanoclusters. These hydrogels exhibit interesting properties like high stability and fluorescence, making them suitable for various scientific applications, including in materials science (Roy & Banerjee, 2011).

Analytical and Diagnostic Applications

In the field of analytical chemistry, the determination of Fmoc groups in core-shell materials has been researched. This determination is crucial for understanding and quantifying active amino groups in various materials, highlighting its importance in analytical chemistry and material science (Szczepańska et al., 2020).

Biomedical Applications

This compound derivatives have found use in biomedical materials development. For example, the nanoassemblies formed by certain Fmoc-decorated self-assembling building blocks have demonstrated antibacterial capabilities and are not cytotoxic to mammalian cell lines. This application is particularly promising in the development of new biomedical materials (Schnaider et al., 2019).

Peptide Synthesis Optimization

Another notable application is in optimizing solid-phase peptide synthesis (SPPS). For example, studies have focused on the incorporation of Fmoc-Arg(Pbf)-OH in SPPS using alternative solvents, highlighting the compound's role in improving peptide synthesis efficiency and safety (de la Torre et al., 2020).

Properties

IUPAC Name |

(2R)-2-azido-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c21-24-23-18(19(25)26)10-5-11-22-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,25,26)/t18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVOUGLKGXMFRG-GOSISDBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@H](C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2583457.png)

![ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2583460.png)

![Ethyl 5-(3,4-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2583467.png)

acetate](/img/structure/B2583468.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2583475.png)

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2583476.png)